tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
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Description
“tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.357. It is a specialty chemical that is used in various applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-N-BOC-Aminopiperidine and Bromoacetonitrile have been used to synthesize tert-Butyl (1- (cyanomethyl)piperidin-4-yl)carbamate .Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate” consists of a piperidine ring which is a common motif in many pharmaceuticals and other organic compounds .Scientific Research Applications
Intermediate in Biologically Active Compounds : Tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate is used as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, a drug used to treat certain types of lung cancer (Kong et al., 2016).
Crystal Structures in Halogen Bonds : This compound is part of the isostructural family of compounds utilized in the study of crystal structures involving simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
Synthesis of Vandetanib Intermediate : It is a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of thyroid cancer (Wang et al., 2015).
Lymphocyte Function-Associated Antigen 1 Inhibitor Synthesis : This compound is synthesized as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing its utility in immunological research (Li et al., 2012).
Metalation and Alkylation Studies : It's involved in studies of metalation between nitrogen and silicon, followed by reaction with electrophiles, demonstrating its role in chemical synthesis and reactions (Sieburth et al., 1996).
Synthesis of N-Boc Piperidine Derivatives : This compound is used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
NMR and Crystal Studies : It's used in NMR and single crystal studies for synthesizing biopertinent intermediates of piperidin-4-ones (Shanthi et al., 2020).
Enantioselective Synthesis of Carbocyclic Analogues : The compound is an intermediate for enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, crucial in nucleic acid chemistry (Ober et al., 2004).
properties
IUPAC Name |
tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEUFBFEDFJPGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653382 |
Source
|
Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1152430-26-6 |
Source
|
Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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